molecular formula C9H8O3 B2975879 2-(4-Hydroxyphenyl)propanedial CAS No. 554453-78-0

2-(4-Hydroxyphenyl)propanedial

Cat. No.: B2975879
CAS No.: 554453-78-0
M. Wt: 164.16
InChI Key: VZVCCERNIMQBCI-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)propanedial, also known as 2-(4-hydroxyphenyl)malonaldehyde, is an organic compound with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . This compound is characterized by the presence of a hydroxyphenyl group attached to a propanedial moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)propanedial can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)propanedial undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydroxyphenyl)propanedial has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)propanedial involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, its hydroxyphenyl group can interact with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxyphenyl)propanedial is unique due to its dual aldehyde functionality, which allows it to participate in a broader range of chemical reactions compared to its analogs. This versatility makes it a valuable intermediate in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-(4-hydroxyphenyl)propanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-5-8(6-11)7-1-3-9(12)4-2-7/h1-6,8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVCCERNIMQBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C=O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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